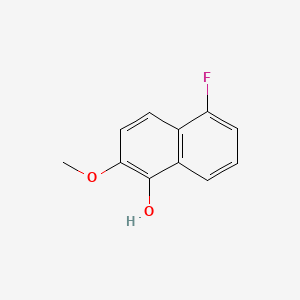

1-Fluoro-6-methoxynaphth-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Fluoro-6-methoxynaphth-5-ol is a chemical compound with the molecular formula C11H9FO2 and a molecular weight of 192.189 . It is not intended for human or veterinary use and is typically used for research purposes.

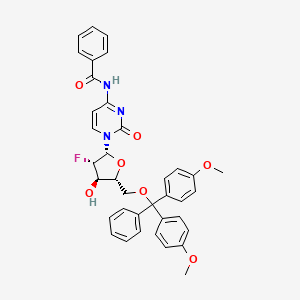

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Applications De Recherche Scientifique

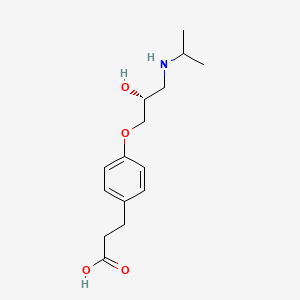

Biomedical Analysis Applications : A study by Hirano et al. (2004) explored the properties of 6-methoxy-4-quinolone, a compound related to 1-Fluoro-6-methoxynaphth-5-ol, highlighting its strong fluorescence and stability in a wide pH range, making it suitable for use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Neurology and Alzheimer's Disease : Kepe et al. (2006) utilized a molecular imaging probe, incorporating a similar fluoro-substituted compound, for studying serotonin receptors in the brains of Alzheimer's disease patients using PET imaging (Kepe et al., 2006).

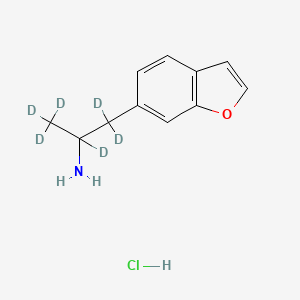

Antiviral Research : Kumar et al. (1994) synthesized various fluoro-substituted derivatives for potential use as anti-AIDS drugs, demonstrating the versatility of these compounds in antiviral applications (Kumar et al., 1994).

siRNA Synthesis : Rydzik et al. (2023) reported on the synthesis of modified N6-methyladenosine phosphoramidites, including 2'-fluoro and 2'-methoxy modifications, for incorporation into siRNAs, indicating the utility of such modifications in therapeutic RNA applications (Rydzik et al., 2023).

Drug Discovery and Medicinal Chemistry : Nishimura and Saitoh (2016) described the synthesis of a compound similar to this compound as a key intermediate in drug discoveries, emphasizing the importance of such compounds in the development of new pharmaceuticals (Nishimura & Saitoh, 2016).

Mécanisme D'action

- DNA damage accumulates, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells .

- Impact on Bioavailability : Variability exists due to individual differences in metabolism and clearance .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

5-fluoro-2-methoxynaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c1-14-10-6-5-7-8(11(10)13)3-2-4-9(7)12/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKIXOQDXJPHOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300114 |

Source

|

| Record name | 5-Fluoro-2-methoxy-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741693-89-0 |

Source

|

| Record name | 5-Fluoro-2-methoxy-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741693-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)

![Uridine-[5',5'-D2]](/img/structure/B584041.png)

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)

![L-[1-13C]xylose](/img/structure/B584054.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)